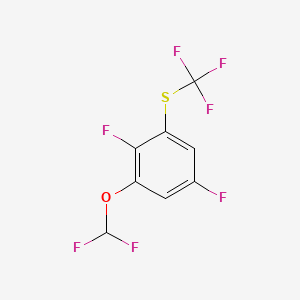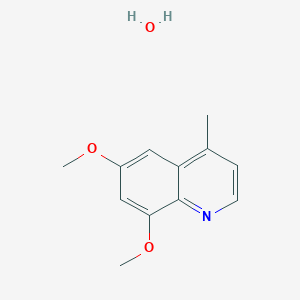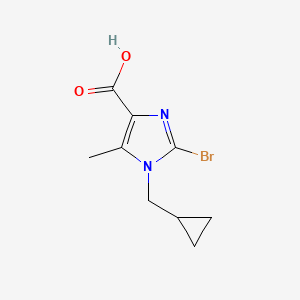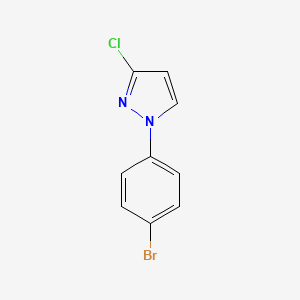
1-(4-Bromophenyl)-3-chloro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-chloro-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a bromine atom attached to the phenyl ring and a chlorine atom attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-(4-Bromophenyl)-3-chloro-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction between 4-bromophenylhydrazine and 3-chloro-1-propyn-1-one in the presence of a base can yield the desired pyrazole compound . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Industrial production methods may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the industrial synthesis.
Analyse Des Réactions Chimiques
1-(4-Bromophenyl)-3-chloro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups. For example, nucleophilic substitution reactions can replace the bromine atom with different nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidation may involve the formation of pyrazole N-oxides, while reduction can lead to the removal of halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures. These reactions typically require palladium catalysts and specific ligands to proceed efficiently.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-3-chloro-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3-chloro-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes . The exact pathways involved can vary and are often elucidated through molecular docking studies and biochemical assays.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-3-chloro-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-3-methyl-1H-pyrazole: This compound has a methyl group instead of a chlorine atom. The presence of the methyl group can alter the compound’s reactivity and biological activity.
1-(4-Bromophenyl)-3-iodo-1H-pyrazole: The iodine atom in this compound can participate in different types of reactions compared to chlorine, such as iodination and coupling reactions.
1-(4-Bromophenyl)-3-nitro-1H-pyrazole: The nitro group introduces additional reactivity, allowing for further functionalization through reduction or substitution reactions.
Propriétés
Formule moléculaire |
C9H6BrClN2 |
|---|---|
Poids moléculaire |
257.51 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-chloropyrazole |
InChI |
InChI=1S/C9H6BrClN2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H |
Clé InChI |
RPYQLBDUXWQKFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=CC(=N2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



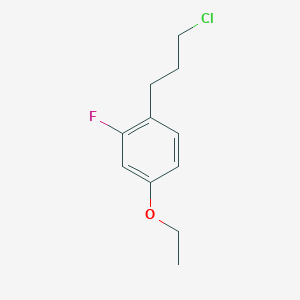

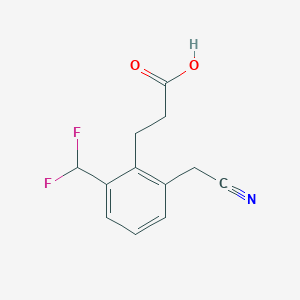



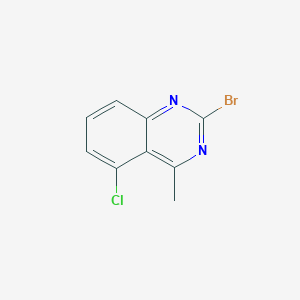

![Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14041279.png)
